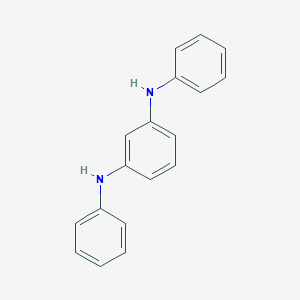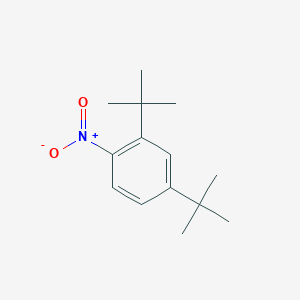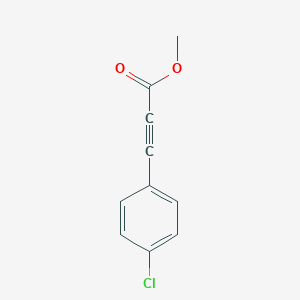
2-Propynoic acid, 3-(4-chlorophenyl)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound provides insights into its properties and reactivity. While the exact structure of “2-Propynoic acid, 3-(4-chlorophenyl)-, methyl ester” is not provided, the structure of a similar compound, “3-(4-Chlorophenyl)propionic acid”, is available . This compound has a molecular formula of C9H9ClO2 .Scientific Research Applications
2-Propynoic acid, 3-(4-chlorophenyl)-, methyl ester has been used in a variety of scientific research applications, including biochemical and physiological studies. This compound has been used as a model compound for other molecules, as its unique properties make it ideal for studying biochemical and physiological processes. This compound has also been used in studies of enzyme kinetics and protein-ligand interactions, as well as in studies of drug metabolism and drug-drug interactions.
Mechanism of Action
The mechanism of action of 2-Propynoic acid, 3-(4-chlorophenyl)-, methyl ester is not well understood. It is believed to act as an inhibitor of enzymes, as well as a modulator of protein-ligand interactions. This compound is also thought to be involved in the regulation of drug metabolism and drug-drug interactions. Additionally, this compound may act as an antioxidant, as it has been shown to scavenge free radicals and protect cells from oxidative damage.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit enzymes, modulate protein-ligand interactions, and regulate drug metabolism and drug-drug interactions. Additionally, this compound has been shown to have antioxidant properties, as it can scavenge free radicals and protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
2-Propynoic acid, 3-(4-chlorophenyl)-, methyl ester has several advantages for lab experiments. It is relatively easy to synthesize and can be used to study a variety of biochemical and physiological processes. Additionally, this compound is relatively stable and can be stored for long periods of time. However, this compound is not very soluble in water and is not suitable for use in high-throughput assays.
Future Directions
The future directions for 2-Propynoic acid, 3-(4-chlorophenyl)-, methyl ester are numerous. This compound could be used in more in-depth studies of enzyme kinetics and protein-ligand interactions. Additionally, this compound could be used to study the effects of drugs on drug metabolism and drug-drug interactions. This compound could also be used to study the effects of antioxidants on oxidative damage and to develop new antioxidant compounds. Finally, this compound could be used in high-throughput assays to identify novel compounds with potential therapeutic applications.
Synthesis Methods
2-Propynoic acid, 3-(4-chlorophenyl)-, methyl ester can be synthesized by a variety of methods, such as the Wittig reaction and the Grignard reaction. The Wittig reaction involves the reaction of a phosphonium ylide with an aldehyde or ketone, while the Grignard reaction involves the reaction of a Grignard reagent with an aldehyde or ketone. Both methods produce this compound in high yields and can be used to synthesize other compounds as well.
Safety and Hazards
The safety data sheet (SDS) provides information about the potential hazards of a compound and the necessary precautions for handling it. The SDS for “2-Propynoic acid, 3-(4-chlorophenyl)-, ethyl ester, (2Z)-” suggests avoiding contact with skin and eyes and avoiding the formation of dust and aerosols .
properties
IUPAC Name |
methyl 3-(4-chlorophenyl)prop-2-ynoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-3,5-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAAXQAIHXHGPPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C#CC1=CC=C(C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356531 |
Source


|
| Record name | (4-chloro-phenyl)-propynoic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7515-18-6 |
Source


|
| Record name | (4-chloro-phenyl)-propynoic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

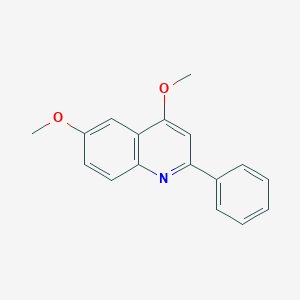

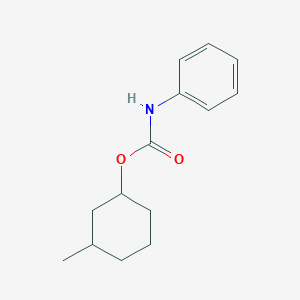

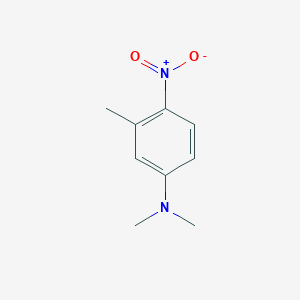

![[(3S)-1-[[(2S,3R,4R,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3-[[(3S)-3-dodecanoyloxytetradecanoyl]amino]-6-(hydroxymethyl)-5-phosphonooxy-4-[(3S)-3-tetradecanoyloxytetradecanoyl]oxyoxan-2-yl]oxymethyl]-2,5-dihydroxy-4-[(3S)-3-hydroxytetradecanoyl]oxyoxan-3-yl]amino]-1-oxotetradecan-3-yl] hexadecanoate](/img/structure/B189091.png)
